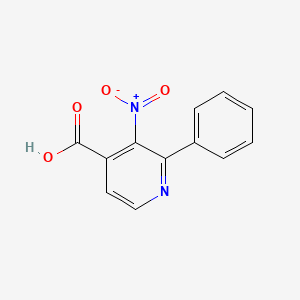

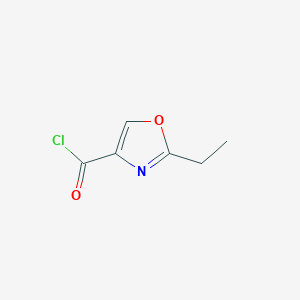

2-Ethyl-1,3-oxazole-4-carbonyl chloride

Overview

Description

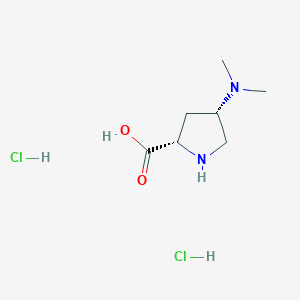

2-Ethyl-1,3-oxazole-4-carbonyl chloride, also known as 2-ethyl-1,3-oxazole-4-carbonyl chloride (EOC) is an organic compound with the chemical formula C3H5ClNO2. It is a white crystalline solid that is soluble in water and other organic solvents. EOC is a versatile reagent used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the manufacture of pharmaceuticals and has numerous other applications.

Scientific Research Applications

-

Medicine and Agriculture

- 1,3,4-Oxadiazoles are biologically active compounds that play a key role in the fight against diseases affecting humans, animals, and plants .

- They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

- Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

- Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

-

Conducting Systems

-

Anti-inflammatory Activity

-

Synthesis of Oxazolines

- Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .

- A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using 4 mol% [RuCl(CO)(PPh 3)2(L)] as the most effective catalyst under neat conditions .

- Oxazoline-based ring structures are noticeable for their biological activities .

- Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

-

Oxidation to Oxazoles

- A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .

- The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .

- The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

-

Direct Arylation of Ethyl Oxazole-4-carboxylate

-

Asymmetric Catalysis

-

Synthesis of Oxazolines

-

Oxidation to Oxazoles

- A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .

- The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .

- The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

-

Direct Arylation of Ethyl Oxazole-4-carboxylate

Safety And Hazards

Like all chemicals, oxazole compounds should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation if inhaled6.

Future Directions

Research into oxazole compounds is ongoing, with many potential applications in the fields of medicine, industry, and materials science1. Future research will likely continue to explore the synthesis of new oxazole derivatives, their potential biological activities, and their physical and chemical properties.

Please note that this information is general in nature and may not apply specifically to “2-Ethyl-1,3-oxazole-4-carbonyl chloride”. For detailed information about this specific compound, further research would be necessary.

properties

IUPAC Name |

2-ethyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOVKHUXRVFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-oxazole-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)

![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)